molecular formula C6H3Cl2NO B073552 2,6-Dichloronitrosobenzene CAS No. 1194-66-7

2,6-Dichloronitrosobenzene

Cat. No.: B073552
CAS No.: 1194-66-7
M. Wt: 176 g/mol
InChI Key: ICYPOGVRNGUWNP-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzaldehyde is an organic compound with the molecular formula C7H6O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 3 and 5 positions on the benzene ring. This compound is a white to cream-colored crystalline solid and is known for its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxybenzaldehyde can be synthesized through various methods. One common method involves the condensation of isopropyl ethers of p-hydroxyphenyl acetic acid with 3,5-dihydroxybenzaldehyde . Another approach includes the use of sodium tetrahydroborate and trimethyl borate in tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of 3,5-Dihydroxybenzaldehyde typically involves the catalytic oxidation of suitable precursors under controlled conditions. The specific details of industrial methods are often proprietary, but they generally aim to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,5-Dihydroxybenzaldehyde is unique due to its specific hydroxyl group positioning, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and complex organic molecules .

Properties

IUPAC Name

1,3-dichloro-2-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYPOGVRNGUWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333783
Record name 2,6-Dichloronitrosobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-66-7
Record name 2,6-Dichloronitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-nitrosobenzene
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Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloroaniline (42.3 g, 0.26 mole) in glacial acetic acid (520 ml) in a 1 litre conical flask at room temperature, was added 100 vol hydrogen peroxide (157 ml, 1.38 mole). The flask was plugged with absorbant cotton, and set aside on a thermostatically controlled water bath at a temperature of 25°-30° C. for 70 hours. The flask was then cooled to 5° C., and the crystalline solid collected on a sintered glass funnel, washed with ethanol-pet. ether (40°-60°) (200 ml, 1:1, v/v), and dried in an oven at 90° C. The buff leaflets weighed 40.25 g (87.6%) m.p. 171°-172° C.
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How does 2,6-Dichloronitrosobenzene interact with its target and what are the downstream effects?

A1: this compound exhibits a specific interaction with double bonds. In a study analyzing grafted polybutadiene, this compound reacted with the double bonds present in polybutadiene grafted onto a poly(tetrafluoroethylene) surface []. This reaction generates nitroxide free radicals, which are then quantitatively detected using the spin labeling method. This interaction allows for the determination of extremely low grafting ratios, even in the range of 10⁻³–10⁻¹ (%) [].

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, the molecular formula of this compound can be deduced as C₆H₃Cl₂NO. Its molecular weight is approximately 176 g/mol. Further structural characterization could involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q3: Can you explain the use of this compound in the synthesis of specific compounds and its associated challenges?

A3: this compound serves as a crucial reagent in synthesizing substituted benzidines, notably 3,5-Dichlorobenzidine and 3,5,3'-Trichlorobenzidine []. This process involves reacting this compound with aniline or 2-chloroaniline to yield a substituted azobenzene. Subsequent reduction and rearrangement produce the desired benzidine derivatives []. A key challenge in synthesizing the radiolabeled version, specifically the NBD chloride ¹⁴C(U), lies in the oxidation of 2,6-dichloroaniline ¹⁴C(U) to this compound ¹⁴C(U) []. Many oxidizing agents lead to significant amounts of 2,6-dichloronitrobenzene ¹⁴C(U) as a byproduct. The research highlighted m-chloro peroxybenzoic acid as a superior oxidizing agent, minimizing this undesirable byproduct formation [].

Q4: Are there any insights into the Structure-Activity Relationship (SAR) of this compound and its derivatives?

A4: The research on chlorinated benzidines, synthesized using this compound, reveals a correlation between their structure and mutagenic activity []. 3,5,3'-Trichlorobenzidine, a derivative synthesized with this compound, exhibits the highest mutagenic activity among tested benzidine derivatives []. This finding suggests that the position and number of chlorine substituents on the benzidine structure significantly influence its biological activity. Further research on a broader range of derivatives is needed to establish comprehensive SAR rules for this class of compounds.

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